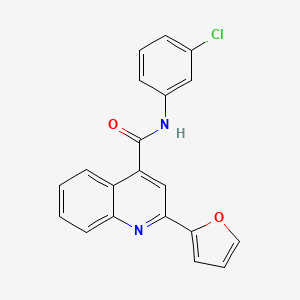
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CFQ, is a synthetic compound that belongs to the quinoline class of molecules. It has been found to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been found to exhibit anti-microbial activity against various bacterial and fungal strains, including drug-resistant strains. This makes it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively. This compound has also been found to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a half-life of approximately 4 hours in rats and is primarily metabolized by the liver. This compound has been found to be a substrate for P-glycoprotein, a drug efflux pump that can limit its bioavailability.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been well-characterized in vitro and in vivo, making it a useful tool for studying various biological processes.
However, this compound also has limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in vivo. This compound has also been found to be a substrate for P-glycoprotein, which can limit its bioavailability. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to establish its safety and efficacy. Additionally, this compound can be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases. This compound can also be used as a tool for studying various biological processes, such as DNA replication, gene expression, and cell cycle regulation.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide involves the reaction of 3-chloroaniline with furan-2-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate 3-chlorophenyl-2-furylcarbinol. The intermediate is then reacted with 2-aminoquinoline-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized by various research groups to improve the yield and purity of the compound.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-13-5-3-6-14(11-13)22-20(24)16-12-18(19-9-4-10-25-19)23-17-8-2-1-7-15(16)17/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYAYFDEDKHCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)

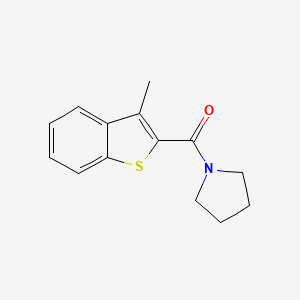
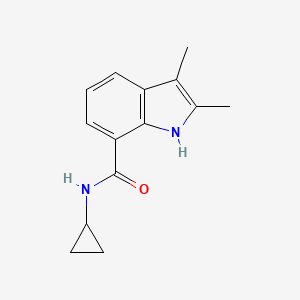
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
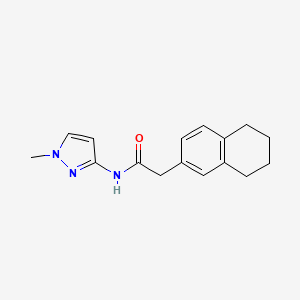
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
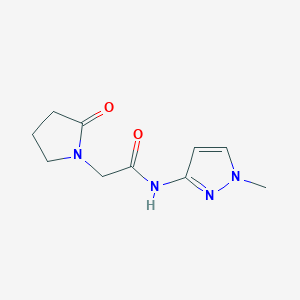
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
